molecular formula C23H22BrN7O4S2 B3264471 N-{[4-(4-bromophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,5-dimethoxybenzamide CAS No. 391942-91-9

N-{[4-(4-bromophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,5-dimethoxybenzamide

Cat. No.: B3264471
CAS No.: 391942-91-9
M. Wt: 604.5 g/mol
InChI Key: GUJFHOZWBNSKTC-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule integrating a 1,2,4-triazole core functionalized with a 4-bromophenyl group at position 4 and a carbamoylmethylsulfanyl-thiadiazole moiety at position 3. The triazole ring is further substituted with a 3,5-dimethoxybenzamide group via a methyl linker. Its structural complexity combines pharmacophores known for antimicrobial and anticancer activities, such as the bromophenyl group (enhancing lipophilicity and target binding) , the 1,3,4-thiadiazole ring (imparting metabolic stability and hydrogen-bonding capacity) , and the dimethoxybenzamide unit (improving solubility and bioavailability) .

The synthesis likely involves sequential nucleophilic substitutions and cyclization reactions, analogous to methods reported for related triazole-thiadiazole hybrids .

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN7O4S2/c1-13-27-29-22(37-13)26-20(32)12-36-23-30-28-19(31(23)16-6-4-15(24)5-7-16)11-25-21(33)14-8-17(34-2)10-18(9-14)35-3/h4-10H,11-12H2,1-3H3,(H,25,33)(H,26,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJFHOZWBNSKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN7O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-bromophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,5-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, followed by coupling with the triazole ring.

    Attachment of the thiadiazole moiety: This is done through the reaction of the triazole derivative with a thiadiazole precursor.

    Final coupling with 3,5-dimethoxybenzamide: The final step involves the coupling of the intermediate with 3,5-dimethoxybenzamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-bromophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,5-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{[4-(4-bromophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,5-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[4-(4-bromophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

Compound Name/Structure Key Functional Groups Biological Activity Synthesis Method References
Target Compound: N-{[4-(4-Bromophenyl)-5-({[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)... 1,2,4-Triazole, 4-bromophenyl, 1,3,4-thiadiazole, 3,5-dimethoxybenzamide Antimicrobial (inferred) Multi-step cyclization and substitution
5-(4-(4-Bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole-3-thione, sulfonyl, difluorophenyl Antibacterial (MIC: 8–32 µg/mL) Cyclization of hydrazinecarbothioamides
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazoles 1,2,4-Triazole, bromobenzyl, thiophene Antifungal, Antibacterial Oxadiazole-thiol intermediate cyclization
N-[5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 1,3,4-Thiadiazole, chlorobenzyl, dimethylsulfamoyl Not reported (structural analog) Thiol-alkylation and amide coupling
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol 1,2,4-Triazole, bromophenyl, sulfanyl, ethanol Antibacterial (moderate activity) Nucleophilic substitution of thiols

Structure-Activity Relationships (SAR)

Bromophenyl Group : Essential for hydrophobic interactions with bacterial enzymes (e.g., FtsZ) and cancer cell targets . Replacement with chlorophenyl reduces activity by 2–4 fold .

Triazole Core : The 1,2,4-triazole’s hydrogen-bonding capacity correlates with antimicrobial potency. Thione derivatives show higher activity than thioethers due to enhanced electrophilicity .

Thiadiazole-Carbamoyl Linker : The 1,3,4-thiadiazole unit in the target compound may improve metabolic resistance compared to oxazole analogs, which are prone to oxidation .

Biological Activity

N-{[4-(4-bromophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,5-dimethoxybenzamide is a complex compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various biological effects documented in scientific literature.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The key structural components include:

  • Thiadiazole Ring : Known for its diverse biological activities, the thiadiazole moiety contributes to the compound's pharmacological properties.
  • Triazole Unit : This part enhances the compound's interaction with biological targets.
  • Dimethoxybenzamide Group : This group is often associated with improved solubility and bioavailability.

Table 1: Structural Components

ComponentDescription
ThiadiazoleContributes to antimicrobial and anticancer activity
TriazoleEnhances binding affinity to biological targets
DimethoxybenzamideImproves solubility and bioavailability

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

  • Case Study : A study evaluated a series of thiadiazole derivatives against Xanthomonas oryzae and found that certain compounds exhibited inhibition rates exceeding 50% at concentrations around 100 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies.

  • In vitro Studies : Compounds with similar structures have demonstrated significant cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 3.3 μM to 52.63 μM .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The presence of the triazole ring can inhibit specific enzymes involved in cell proliferation.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptosis in malignant cells by activating intrinsic pathways.
  • Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties that can protect normal cells from oxidative stress.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cell lines
Enzyme InhibitionInhibition of proliferative enzymes
AntioxidantProtection against oxidative damage

Research Findings and Future Directions

Recent studies have focused on optimizing the synthesis of this compound to enhance its bioactivity and reduce toxicity. Computational modeling has also been employed to predict interactions with biological targets.

Future Research Directions

  • Structure-Activity Relationship (SAR) : Further exploration into how modifications to the structure affect biological activity.
  • In vivo Studies : Transitioning from in vitro findings to animal models to assess efficacy and safety.
  • Combination Therapies : Investigating the potential for this compound to be used in conjunction with other therapeutic agents.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[4-(4-bromophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,5-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-{[4-(4-bromophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,5-dimethoxybenzamide

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